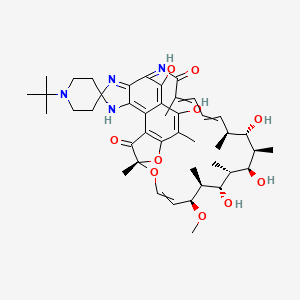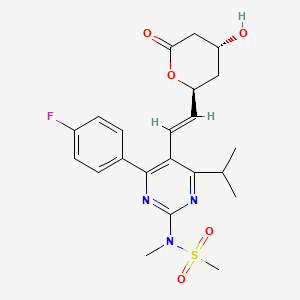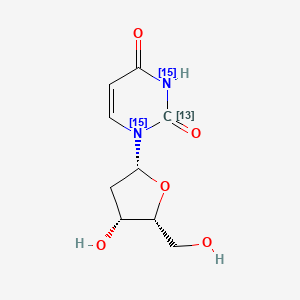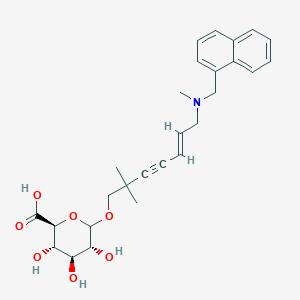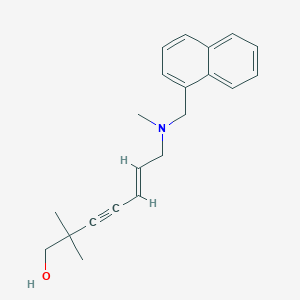![molecular formula C₃₆H₃₆N₂O₄ B1140627 (4R)-3-[(2S,3S)-2-Acetyl-3-[3-[bis(phenylmethyl)amino]phenyl]-1-oxopentyl]-4-phenyl-2-oxazolidinone CAS No. 188559-10-6](/img/structure/B1140627.png)
(4R)-3-[(2S,3S)-2-Acetyl-3-[3-[bis(phenylmethyl)amino]phenyl]-1-oxopentyl]-4-phenyl-2-oxazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related oxazolidinone compounds often involves stereoselective methodologies, leveraging the versatility of oxazolidinone as a scaffold for the incorporation of various functional groups and chiral centers. For example, the stereoselective synthesis of nonproteinogenic amino acids from oxazolidinones demonstrates the utility of these compounds in producing complex molecules with high chiral purity (Wee & Mcleod, 2003). Similarly, chiral auxiliary-bearing isocyanides derived from oxazolidinones highlight their role in asymmetric synthesis, further showcasing the synthetic versatility of the oxazolidinone scaffold (Tang & Verkade, 1996).
Molecular Structure Analysis
Oxazolidinone derivatives exhibit a wide range of molecular structures, each conferring specific chemical and physical properties to the compound. The molecular structure of oxazolidinones, often characterized by X-ray crystallography, provides insights into their stereochemistry and potential reactivity. For instance, the detailed molecular structure of fluorescent oxazolidinone derivatives demonstrates the impact of stereochemistry on their optical properties (Tang & Verkade, 1996).
Chemical Reactions and Properties
Oxazolidinones participate in a variety of chemical reactions, serving as key intermediates in the synthesis of complex molecules. Their reactivity is often manipulated through the introduction of different substituents, enabling the construction of diverse chemical structures. For example, the use of oxazolidinones in the synthesis of β-pseudopeptide foldamers illustrates their capacity to undergo conformational changes and form stable, helical structures in competitive solvents like water (Luppi et al., 2004).
Propiedades
IUPAC Name |
(2S)-2-[(1S)-1-[3-(dibenzylamino)phenyl]propyl]-1-[(4R)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]butane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H36N2O4/c1-3-32(34(26(2)39)35(40)38-33(25-42-36(38)41)29-18-11-6-12-19-29)30-20-13-21-31(22-30)37(23-27-14-7-4-8-15-27)24-28-16-9-5-10-17-28/h4-22,32-34H,3,23-25H2,1-2H3/t32-,33+,34-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFBHRASEZKSAB-OUYGKKDFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C(C(=O)C)C(=O)N4C(COC4=O)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC(=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)[C@@H](C(=O)C)C(=O)N4[C@@H](COC4=O)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H36N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-3-[(2S,3S)-2-Acetyl-3-[3-[bis(phenylmethyl)amino]phenyl]-1-oxopentyl]-4-phenyl-2-oxazolidinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Benzenedisulfonic acid, 4-[[2-(2,4-dinitrophenyl)hydrazinylidene]methyl]-, sodium salt (1:2)](/img/structure/B1140546.png)
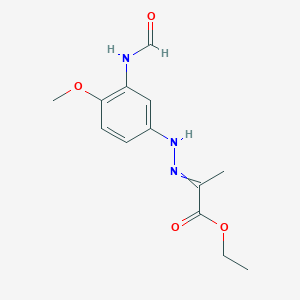
amino]-2-hydroxy-1-phenylmethyl)propyl]carbamic](/img/no-structure.png)
